molecular formula C13H10N2O2S2 B2753503 N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 946211-15-0

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No. B2753503
CAS RN: 946211-15-0
M. Wt: 290.36
InChI Key: LTOJDSLHSFGWPN-UHFFFAOYSA-N
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Description

Thiophene-based analogs, such as the compound you mentioned, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Molecular Structure Analysis

The crystal structure of a similar compound, valinyl-N-ium-4-(5-(thiophen-2-yl)isoxazol-3-yl)phenyl trifluoroacetate, has been studied . The study provides detailed atomic coordinates and displacement parameters .


Chemical Reactions Analysis

The nature of the sulfur reagent makes an essential impact on reaction selectivity . For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) went through a cyclization reaction and produced 2,3,5-trisubstituted thiophenes .

Scientific Research Applications

Crystallography and Structural Analysis

The compound has been utilized in crystallographic studies to understand its structure and properties. The crystal structure of a related compound, valinyl-N-ium-4-(5-(thiophen-2-yl)isoxazol-3-yl)phenyl trifluoroacetate, was determined, which can provide insights into the behavior of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide under similar conditions .

Medicinal Chemistry

Thiophene derivatives are known for their wide range of therapeutic properties. They have been used as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer agents . This compound, with its thiophene moieties, could be a potential candidate for drug development in these therapeutic areas.

Antimicrobial Activity

Some thiophene derivatives have shown significant inhibitory effects against various organisms, particularly B. subtilis, E. coli, P. vulgaris, and S. aureus . The compound could be explored for its antimicrobial efficacy, given the structural similarity to these active derivatives .

Antithrombotic Applications

Thiophene compounds have been investigated for their potential as antithrombotic agents. A similar compound, 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide, is under clinical development for the prevention and treatment of thromboembolic diseases. This suggests that N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide could also be explored for similar applications .

Material Science

Thiophene and its derivatives are of great interest in material science due to their electronic properties. They are used in the design of organic materials with efficient charge transfer, low reorganization energies, and high power conversion efficiencies, which are crucial for applications like organic photovoltaics .

properties

IUPAC Name

N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S2/c16-13(12-4-2-6-19-12)14-8-9-7-10(17-15-9)11-3-1-5-18-11/h1-7H,8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOJDSLHSFGWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide

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